



Application Notes and Protocols for (R)-MLT-985 In Vivo Xenograft Models

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Compound of Interest		
Compound Name:	(R)-MLT-985	
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Abstract

(R)-MLT-985 is a potent, selective, and orally bioavailable allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase.[1][2] MALT1 is a critical downstream effector in the B-cell receptor (BCR) and NF-kB signaling pathways, which are constitutively active in certain B-cell malignancies like Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[3][4] (R)-MLT-985 has demonstrated significant anti-tumor activity in preclinical xenograft models by inhibiting the aberrant CARD11/BCL10/MALT1 (CBM) signaling complex.[1][2] This document provides a detailed protocol for establishing and evaluating the efficacy of (R)-MLT-985 in a subcutaneous xenograft model using the OCI-Ly3 human ABC-DLBCL cell line.

Introduction to MALT1 Inhibition in ABC-DLBCL

ABC-DLBCL is an aggressive form of non-Hodgkin lymphoma characterized by chronic B-cell receptor signaling and constitutive activation of the NF-kB pathway, which drives tumor cell proliferation and survival.[3][4] The CBM complex, consisting of CARD11, BCL10, and MALT1, is a key node in this pathway.[5] In many ABC-DLBCL cases, gain-of-function mutations in pathway components, such as CARD11, render the cells dependent on MALT1 protease activity.[6] MALT1 cleaves and inactivates negative regulators of NF-kB, such as BCL10, CYLD, and RELB, thereby sustaining pro-survival signaling.[4][7] (R)-MLT-985 allosterically

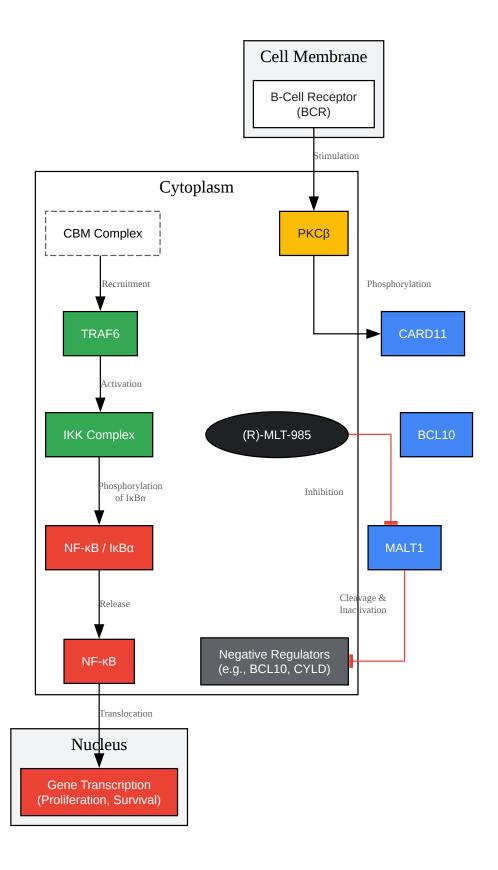


inhibits this protease function, leading to the suppression of NF-kB signaling, cell cycle arrest, and potent tumor growth inhibition in MALT1-dependent lymphoma models.[1][7]

Signaling Pathway

The diagram below illustrates the central role of the CARD11/BCL10/MALT1 (CBM) complex in the NF-κB signaling pathway in ABC-DLBCL and the mechanism of action for **(R)-MLT-985**. Upon B-cell receptor (BCR) stimulation, Protein Kinase C beta (PKCβ) phosphorylates CARD11, leading to the assembly of the CBM complex. This complex recruits TRAF6, which ultimately activates the IKK complex to phosphorylate IκBα, freeing NF-κB to translocate to the nucleus and promote the expression of survival genes. The protease activity of MALT1 further amplifies this signal by cleaving negative regulators. **(R)-MLT-985** inhibits this protease activity.





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Caption: MALT1 signaling pathway in ABC-DLBCL.



Data Presentation

The following tables summarize representative quantitative data from in vivo xenograft studies evaluating MALT1 inhibitors in the OCI-Ly3 model.

Table 1: Anti-Tumor Efficacy of MALT1 Inhibitor in OCI-Ly3 Xenograft Model

Treatment Group	Day 0 (Mean Tumor Volume ± SEM, mm³)	Day 14 (Mean Tumor Volume ± SEM, mm³)	Percent Tumor Growth Inhibition (%TGI)
Vehicle Control	155 ± 21	1250 ± 180	N/A
MALT1 Inhibitor (30 mg/kg, BID)	152 ± 19	255 ± 35	92%[7]

%TGI is calculated at the end of the treatment period (Day 14) relative to the vehicle control group. Data is representative based on published results for a similar MALT1 inhibitor (ABBV-MALT1).[7]

Table 2: Pharmacodynamic Biomarker Modulation

Biomarker	Tissue	Vehicle Control	MALT1 Inhibitor (30 mg/kg, single dose)	Fold Change
Uncleaved BCL10	Tumor	Normalized to 1.0	2.5	↑ 2.5x[7]
Human IL-10	Serum	High	Significantly Decreased	↓[7]

Pharmacodynamic effects were measured 12 hours post-dose.[7]

Experimental Protocols OCI-Ly3 Cell Culture



- Cell Line: OCI-Ly3 (human ABC-DLBCL with CARD11 mutation).
- Culture Medium: RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS), 2
 mM L-glutamine, and 1% Penicillin-Streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculture: Passage cells every 2-3 days to maintain a density between 0.5 x 10⁶ and 2.0 x 10⁶ cells/mL. Ensure cell viability is >95% by Trypan Blue exclusion before implantation.

Subcutaneous Xenograft Model Establishment

- Animal Model: Female severe combined immunodeficient (SCID) or NOD-SCID Gamma (NSG) mice, 6-8 weeks old.
- Cell Preparation:
 - Harvest OCI-Ly3 cells during their exponential growth phase.
 - Centrifuge cells and resuspend the pellet in sterile, serum-free RPMI-1640 or PBS.
 - Perform a cell count and viability check.
 - On ice, mix the cell suspension with Matrigel® Basement Membrane Matrix (High Concentration) at a 1:1 (v/v) ratio.[8]
 - The final injection suspension should contain 10 x 10⁶ viable OCI-Ly3 cells in a total volume of 100-200 μL per mouse.[9]
- Implantation Procedure:
 - Anesthetize the mouse using isoflurane.
 - \circ Subcutaneously inject the 100-200 μ L cell/Matrigel suspension into the right flank of each mouse using a 27-gauge needle.
 - Monitor the animals for recovery and general health.



(R)-MLT-985 Dosing and Efficacy Evaluation

- Tumor Growth Monitoring:
 - Begin caliper measurements 3-4 days post-implantation.
 - Measure tumor length (L) and width (W) 2-3 times per week.
 - Calculate tumor volume using the formula: Volume = (W² x L) / 2.[10]
- Study Initiation and Dosing:
 - When tumors reach a mean volume of approximately 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
 - Vehicle Preparation: For hydrophobic compounds like (R)-MLT-985, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[11] Prepare fresh daily.
 - (R)-MLT-985 Formulation: Calculate the required amount of (R)-MLT-985 for a 30 mg/kg dose. First, dissolve the compound in DMSO, then add PEG300 and Tween-80, vortexing to mix. Finally, add saline and vortex thoroughly to create a uniform suspension.
 - Administration: Administer the formulated (R)-MLT-985 or vehicle control via oral gavage
 (p.o.) at a volume of 10 mL/kg, twice daily (BID), for 14-21 consecutive days.[7]
- Endpoints and Analysis:
 - Tumor Volume: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study.
 - Efficacy: The primary efficacy endpoint is tumor growth inhibition (TGI).
 - Pharmacodynamics (Optional Satellite Group):
 - At desired time points (e.g., 12 hours after the first or last dose), euthanize a subset of mice.[7]

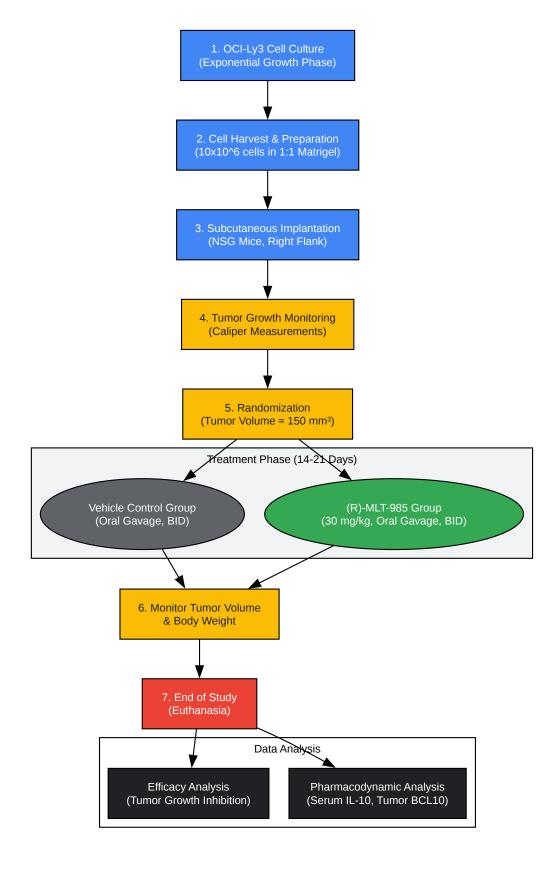


- Collect blood via cardiac puncture for serum separation and analysis of human IL-10 levels by ELISA.
- Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C for subsequent Western blot analysis of MALT1 substrates (e.g., uncleaved BCL10).

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the in vivo xenograft study.





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Caption: In vivo xenograft experimental workflow.



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